(4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone
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Overview
Description
(4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone is a chemical compound that belongs to the class of benzhydryl piperazine analogsIt is known for its selective binding to cannabinoid receptor type 1 (CB1), making it a candidate for developing new therapeutic agents .
Preparation Methods
The synthesis of (4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone involves multiple stepsThe reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
(4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s selective binding to CB1 receptors makes it a valuable tool in studying the endocannabinoid system and its role in various physiological processes.
Mechanism of Action
The mechanism of action of (4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone involves its binding to CB1 receptors. As an inverse agonist, it reduces the basal activity of these receptors, leading to decreased signaling through the associated G protein pathways. This results in various physiological effects, including appetite suppression and potential antiobesity effects . The molecular targets and pathways involved include the endocannabinoid system and related signaling cascades.
Comparison with Similar Compounds
(4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone can be compared with other benzhydryl piperazine analogs, such as:
1-(4,4’-Difluorobenzhydryl)piperazine: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.
1-(4-Cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone: Another analog with a pyrazole ring, which may exhibit different pharmacological properties.
The uniqueness of this compound lies in its specific binding affinity and selectivity for CB1 receptors, making it a promising candidate for therapeutic development.
Properties
Molecular Formula |
C17H23FN2O |
---|---|
Molecular Weight |
290.38 g/mol |
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C17H23FN2O/c18-15-8-6-14(7-9-15)17(21)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h6-9,16H,1-5,10-13H2 |
InChI Key |
PLSWPJKHMHFEIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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